

SR-717 Free Acid: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: SR-717 free acid

Cat. No.: B3039196

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **SR-717 free acid**, a novel non-nucleotide STING (Stimulator of Interferon Genes) agonist. SR-717 has emerged as a significant research tool and potential therapeutic agent, particularly in the field of immuno-oncology.

Chemical Structure and Properties

SR-717 free acid is a small molecule that acts as a direct mimetic of the natural STING ligand, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1] Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Properties of **SR-717 Free Acid**



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Biological Activity and Mechanism of Action

SR-717 is a potent and selective agonist of the STING protein, a key mediator of innate immunity.[1] Unlike the natural cyclic dinucleotide ligands of STING, SR-717 is a non-nucleotide molecule, which may offer advantages in terms of stability and cell permeability.

Mechanism of STING Activation

SR-717 functions as a direct cGAMP mimetic, binding to the STING dimer and inducing a "closed" conformation, which is the active state of the protein.[1] This conformational change initiates a downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

The activation of the STING pathway by SR-717 is independent of the enzyme cyclic GMP-AMP synthase (cGAS), which is responsible for producing the endogenous STING ligand cGAMP in response to cytosolic DNA.



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Caption: SR-717 mediated STING signaling pathway.

Antitumor Activity

The activation of the STING pathway by SR-717 has been shown to elicit potent antitumor immune responses. This is achieved through several mechanisms:

- **Activation of Immune Cells:** SR-717 promotes the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs).
- **Antigen Cross-Priming:** It facilitates the cross-priming of antigens, a crucial step for the initiation of an effective antitumor T-cell response.
- **Induction of PD-L1:** SR-717 treatment leads to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells in a STING-dependent manner. This suggests potential synergistic effects when combined with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis.

Anti-Radiation Activity

Recent studies have also highlighted the potential of SR-717 as a radioprotective agent. It has been shown to protect against radiation-induced damage by promoting the regeneration of intestinal stem cells.[2] This effect is mediated through the STING-IL-6 signaling pathway.[2]

Quantitative Data

The biological activity of SR-717 has been quantified in various in vitro and in vivo models.

Table 2: In Vitro Efficacy of SR-717



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Table 3: In Vivo Antitumor Efficacy of SR-717 in Mouse Models



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Note: Detailed pharmacokinetic and pharmacodynamic data for **SR-717 free acid** are not extensively available in the public domain. The development of systemic STING agonists is an active area of research, and such data for similar molecules are beginning to be published.

Experimental Protocols

The following sections outline general methodologies for key experiments involving SR-717. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro STING Activation Assay (THP-1 Reporter Cells)

This protocol describes a common method to assess the STING agonist activity of SR-717 using THP-1 cells engineered with an interferon-stimulated gene (ISG) reporter system.



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Caption: Workflow for in vitro STING activation assay.

- Cell Culture: Culture THP-1 ISG reporter cells in appropriate media and conditions.
- Seeding: Seed cells into a 96-well plate at a suitable density.
- Compound Preparation: Prepare a stock solution of **SR-717 free acid** in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain the desired concentration range.
- Treatment: Add the SR-717 dilutions to the cells. Include appropriate vehicle controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
- Reporter Assay: Measure the activity of the reporter gene (e.g., luciferase, SEAP) according to the manufacturer's instructions.

- **Data Analysis:** Plot the reporter activity against the log of the SR-717 concentration and determine the EC₅₀ value using a suitable non-linear regression model.

In Vivo Antitumor Efficacy Study (Syngeneic Mouse Model)

This protocol provides a general framework for evaluating the antitumor efficacy of SR-717 in a syngeneic mouse tumor model, such as B16.F10 melanoma in C57BL/6 mice.

- **Tumor Implantation:** Subcutaneously implant a known number of tumor cells (e.g., B16.F10) into the flank of the mice.
- **Tumor Growth Monitoring:** Monitor tumor growth regularly using calipers.
- **Randomization:** Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- **Treatment Administration:** Administer SR-717 or vehicle control according to the desired dosing regimen and route of administration (e.g., intraperitoneal or intravenous).
- **Tumor Measurement:** Continue to measure tumor volume at regular intervals throughout the study.
- **Endpoint:** The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.
- **Data Analysis:** Analyze tumor growth curves and survival data to determine the efficacy of SR-717.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **SR-717 free acid** is not readily found in the scientific literature. The synthesis of similar imidazo[1,2-b]pyridazine derivatives often involves multi-step reactions, including cross-coupling reactions.^{[3][4]} The synthesis of the core structure likely involves the condensation of a substituted aminopyridazine with a suitable carbonyl compound, followed by functional group manipulations to introduce the imidazolyl and difluorobenzamido moieties.

Conclusion

SR-717 free acid is a valuable tool for studying the STING signaling pathway and holds promise as a therapeutic agent for cancer and potentially other indications. Its non-nucleotide nature and potent, selective STING agonism make it an attractive candidate for further preclinical and clinical development. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their investigations.

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